

Application Notes and Protocols for 2-(Dimethylamino)acetanilide-d6 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: 2-(Dimethylamino)acetanilide-d6

Cat. No.: B15555156

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Introduction

Deuterium-labeled compounds are valuable tools in pharmacokinetic (PK) research. The substitution of hydrogen with its stable isotope, deuterium, can lead to a stronger chemical bond (C-D vs. C-H). This phenomenon, known as the Kinetic Isotope Effect (KIE), can significantly slow down metabolic reactions at the site of deuteration, particularly those mediated by cytochrome P450 (CYP) enzymes.^[1] Consequently, deuterated compounds may exhibit a longer half-life, increased exposure, and potentially altered metabolic profiles compared to their non-deuterated counterparts.^[2]

2-(Dimethylamino)acetanilide-d6 is a deuterated analog of 2-(Dimethylamino)acetanilide. The six deuterium atoms on the dimethylamino group are strategically placed to potentially investigate and modulate the metabolism at this site. This document provides detailed application notes and protocols for the use of **2-(Dimethylamino)acetanilide-d6** in pharmacokinetic studies, including its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis and its potential use as a metabolically stabilized drug candidate.

Applications

Internal Standard for Bioanalytical Methods

The most common and critical application of **2-(Dimethylamino)acetanilide-d6** is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2-(Dimethylamino)acetanilide in biological matrices such as plasma, urine, and tissue homogenates.[3][4] SIL-IS are considered the "gold standard" for quantitative LC-MS/MS assays because they share very similar physicochemical properties with the analyte, leading to almost identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[5] This co-eluting, co-fragmenting internal standard can effectively compensate for variations in sample processing and matrix effects, thereby significantly improving the accuracy and precision of the bioanalytical method.[6]

"Kinetic Isotope Effect" Studies

By comparing the pharmacokinetic profiles of 2-(Dimethylamino)acetanilide and **2-(Dimethylamino)acetanilide-d6**, researchers can investigate the impact of deuterium substitution on the drug's absorption, distribution, metabolism, and excretion (ADME) properties. A significant difference in pharmacokinetic parameters between the deuterated and non-deuterated compounds would indicate that metabolism at the dimethylamino group is a significant clearance pathway.

Hypothetical Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic data from a preclinical study in rats, comparing 2-(Dimethylamino)acetanilide with its deuterated analog, **2-(Dimethylamino)acetanilide-d6**. This data illustrates the potential impact of deuteration on the pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of 2-(Dimethylamino)acetanilide and **2-(Dimethylamino)acetanilide-d6** in Rats following Intravenous Administration (1 mg/kg)

Parameter	2-(Dimethylamino)acetanilide	2-(Dimethylamino)acetanilide-d6	% Change
AUC0-inf (ng·h/mL)	1250 ± 210	2100 ± 350	+68%
Cmax (ng/mL)	850 ± 150	870 ± 160	+2%
t1/2 (h)	2.5 ± 0.5	4.2 ± 0.8	+68%
CL (mL/h/kg)	800 ± 140	476 ± 90	-40.5%
Vdss (L/kg)	2.9 ± 0.6	2.8 ± 0.5	-3%

Data are presented as mean ± standard deviation (n=6). AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. t1/2: Elimination half-life. CL: Clearance. Vdss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of 2-(Dimethylamino)acetanilide and 2-(Dimethylamino)acetanilide-d6 in Rats following Oral Administration (10 mg/kg)

Parameter	2-(Dimethylamino)acetanilide	2-(Dimethylamino)acetanilide-d6	% Change
AUC0-t (ng·h/mL)	3100 ± 550	5580 ± 990	+80%
Cmax (ng/mL)	780 ± 140	1170 ± 210	+50%
Tmax (h)	0.75 ± 0.25	1.0 ± 0.3	+33%
t1/2 (h)	2.6 ± 0.6	4.5 ± 0.9	+73%
F (%)	24.8	44.6	+80%

Data are presented as mean ± standard deviation (n=6). AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. F (%): Oral bioavailability.

Experimental Protocols

Protocol 1: Quantitative Bioanalysis of 2-(Dimethylamino)acetanilide using 2-(Dimethylamino)acetanilide-d6 as an Internal Standard by LC-MS/MS

1. Objective: To determine the concentration of 2-(Dimethylamino)acetanilide in rat plasma.

2. Materials:

- Rat plasma (with anticoagulant, e.g., K2EDTA)
- 2-(Dimethylamino)acetanilide (analyte)
- **2-(Dimethylamino)acetanilide-d6** (internal standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure

3. Preparation of Standard and Quality Control (QC) Samples:

- Prepare stock solutions of the analyte and IS in methanol (1 mg/mL).
- Prepare working standard solutions by serial dilution of the analyte stock solution with 50:50 (v/v) ACN:water.
- Prepare calibration standards by spiking blank rat plasma with the working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
- Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

- To 50 μ L of plasma sample (calibration standard, QC, or unknown), add 150 μ L of ACN containing the IS (e.g., 100 ng/mL of **2-(Dimethylamino)acetanilide-d6**).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot (e.g., 5 μ L) into the LC-MS/MS system.

5. LC-MS/MS Conditions (Hypothetical):

- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - 2-(Dimethylamino)acetanilide: m/z 179.1 \rightarrow 86.1
 - **2-(Dimethylamino)acetanilide-d6** (IS): m/z 185.2 \rightarrow 92.1
- Ion Source Parameters: Optimize for sensitivity (e.g., spray voltage, gas temperatures, gas flows).

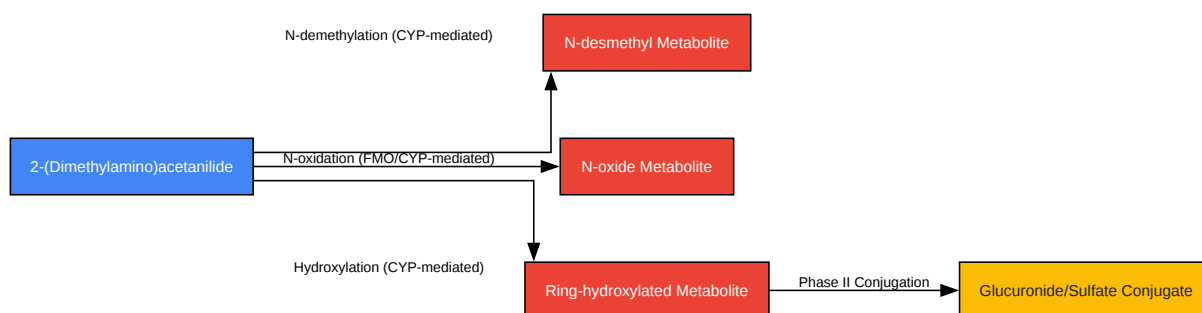
6. Data Analysis:

- Integrate the peak areas for the analyte and the IS.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of the analyte in unknown samples from the calibration curve.

Visualizations

Metabolic Pathway of 2-(Dimethylamino)acetanilide

The metabolism of 2-(Dimethylamino)acetanilide is likely to involve N-demethylation and N-oxidation of the dimethylamino group, as well as potential hydroxylation of the aromatic ring, followed by phase II conjugation reactions.

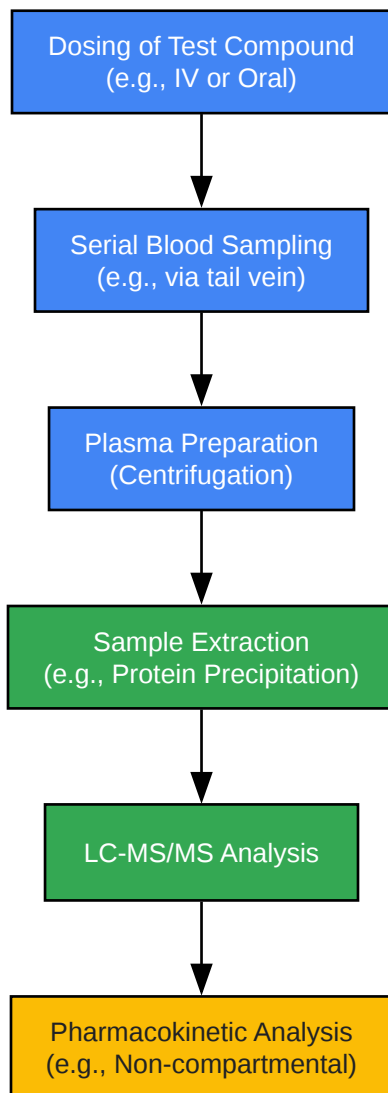


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Caption: Proposed metabolic pathway for 2-(Dimethylamino)acetanilide.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps in a typical pharmacokinetic study, from dosing to data analysis.

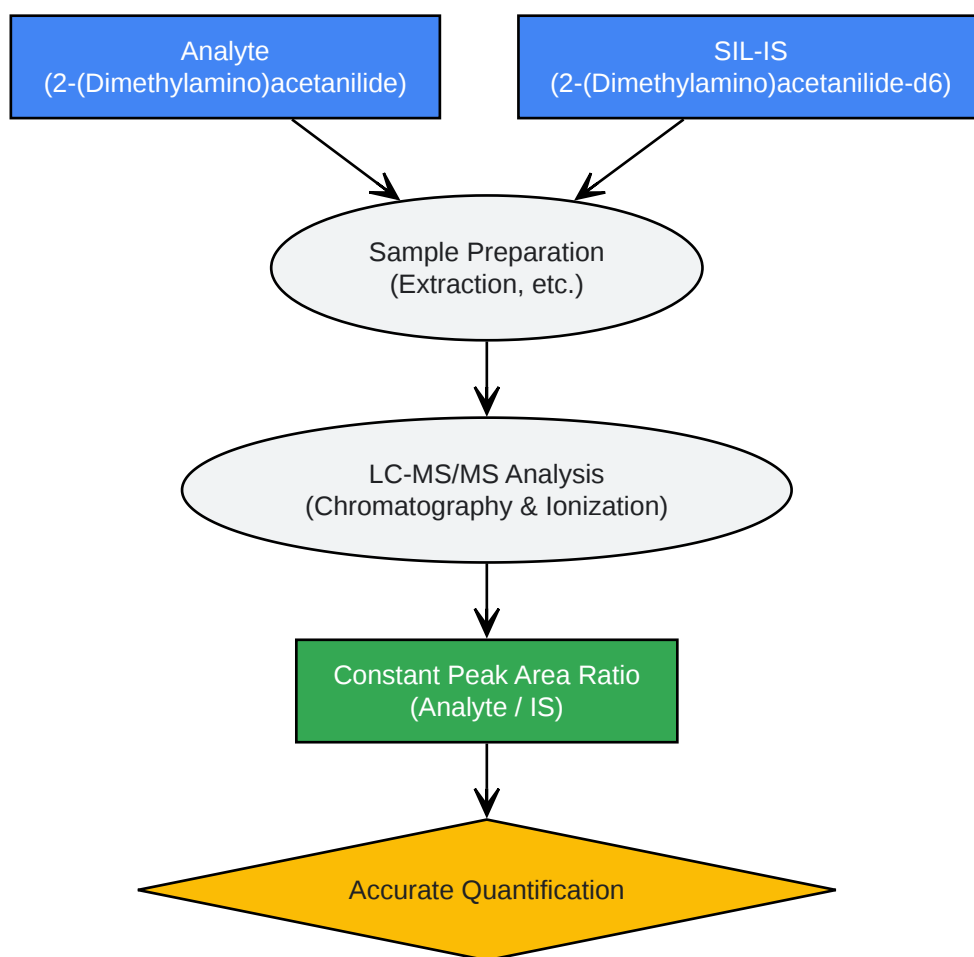


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Caption: General workflow for an in vivo pharmacokinetic study.

Logical Relationship for Using SIL-IS in Bioanalysis

This diagram illustrates the principle of using a stable isotope-labeled internal standard to ensure accurate quantification.



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Caption: Rationale for using a SIL-IS in quantitative bioanalysis.

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